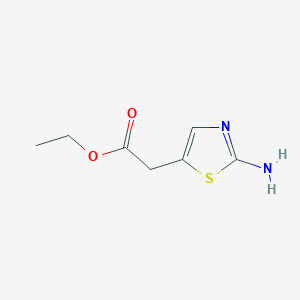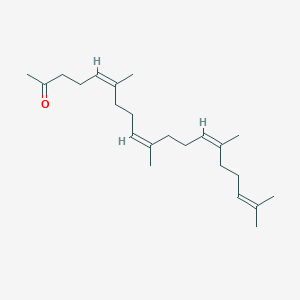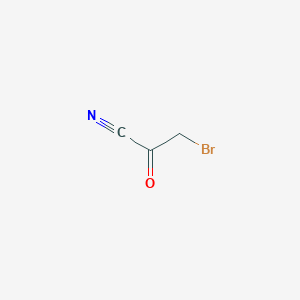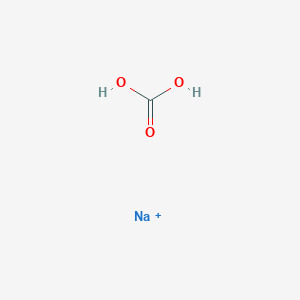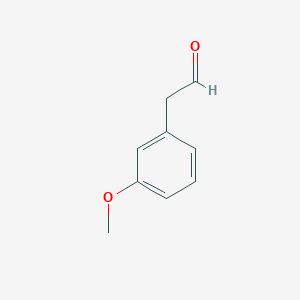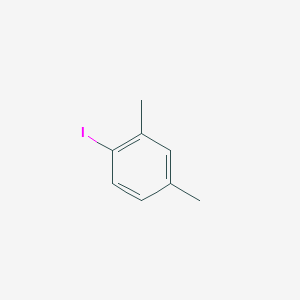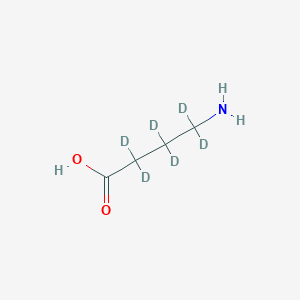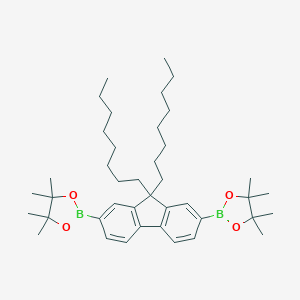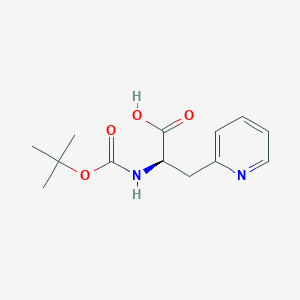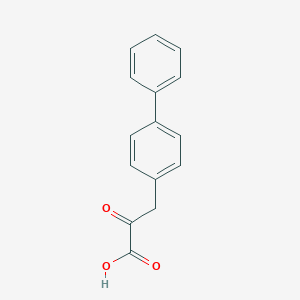
2-Oxo-3-(4-phenylphenyl)propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Oxo-3-(4-phenylphenyl)propanoic acid and its derivatives involves multiple methods, each offering unique pathways for obtaining the compound. For instance, Kametani et al. (1978) detailed the synthesis of optically active derivatives of the compound through three methods, emphasizing its potential for industrial applications (Kametani et al., 1978). Similarly, Zhu et al. (2010) reported on the direct asymmetric hydrogenation of related compounds, providing an efficient method for obtaining high-purity enantiomers (Zhu et al., 2010).
Molecular Structure Analysis
The molecular structure and stereochemistry of 2-Oxo-3-(4-phenylphenyl)propanoic acid derivatives have been elucidated using various techniques. For example, Lei Chen et al. (2016) synthesized a derivative and determined its crystal structure through X-ray single crystal diffraction analysis, shedding light on its stereochemistry and providing insights into its chemical stability and liposolubility (Lei Chen et al., 2016).
Chemical Reactions and Properties
The compound exhibits a variety of chemical reactions, including condensation reactions and hydrogen bonding, which significantly impact its chemical properties and potential applications. Dobbin et al. (1993) studied hydrogen bonding in related compounds, revealing the strong intramolecular interactions that influence the compound's reactivity (Dobbin et al., 1993).
Physical Properties Analysis
The physical properties of 2-Oxo-3-(4-phenylphenyl)propanoic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure analysis by Lei Chen et al. (2016) not only provides insights into the compound's molecular configuration but also its physical properties, which are essential for its application in chemical synthesis (Lei Chen et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other compounds, are fundamental to understanding the utility of 2-Oxo-3-(4-phenylphenyl)propanoic acid in synthetic chemistry. The work by Dobbin et al. (1993) on hydrogen bonding demonstrates the compound's potential for forming stable chemical structures, which is vital for its application in pharmaceuticals (Dobbin et al., 1993).
Applications De Recherche Scientifique
Novel Phenolic Compounds with Anti-inflammatory Activities
A study identified new phenolic compounds, including derivatives closely related to 2-Oxo-3-(4-phenylphenyl)propanoic acid, from the leaves of Eucommia ulmoides Oliv. These compounds demonstrated modest anti-inflammatory activities by inhibiting NO production in macrophage cells. This research provides a foundation for further exploration of anti-inflammatory agents derived from natural sources (Ren et al., 2021).
Renewable Building Block for Polybenzoxazine
Phloretic acid, a naturally occurring phenolic compound related to 2-Oxo-3-(4-phenylphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This innovative approach suggests that similar structures like 2-Oxo-3-(4-phenylphenyl)propanoic acid could be sustainable alternatives to phenol in materials science, paving the way for a multitude of applications (Trejo-Machin et al., 2017).
Enantioseparation of Isomeric Acids
The enantioseparation of isomeric acids closely related to 2-Oxo-3-(4-phenylphenyl)propanoic acid by countercurrent chromatography highlights the significance of structural variations on enantiorecognition. This study emphasizes the potential of chiral separation techniques for isomeric compounds, which could be applicable to the study and separation of 2-Oxo-3-(4-phenylphenyl)propanoic acid and its derivatives (Jin et al., 2020).
Anti-Inflammatory Properties of Analogues
Research into analogues of 2-Oxo-3-(4-phenylphenyl)propanoic acid has shown that certain synthesized compounds exhibit significant anti-inflammatory properties. This finding suggests that structural manipulation of the core compound can enhance its biological activity, offering insights into the design of new anti-inflammatory drugs (Reddy et al., 2010).
Safety And Hazards
The safety data sheet for 2-Oxo-3-(4-phenylphenyl)propanoic acid indicates that it is toxic and can cause skin and eye irritation . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to flush with copious amounts of water and seek medical attention .
Propriétés
IUPAC Name |
2-oxo-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSFJNHIOYAOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-3-(4-phenylphenyl)propanoic acid | |
CAS RN |
91853-46-2 | |
| Record name | 2-oxo-3-(4-phenylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

